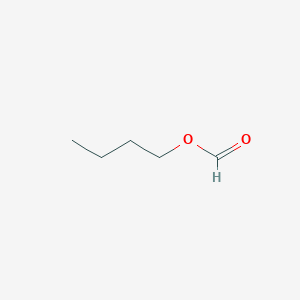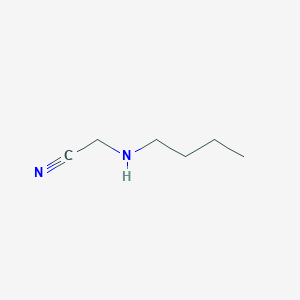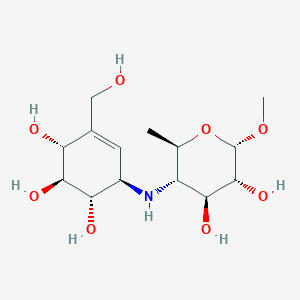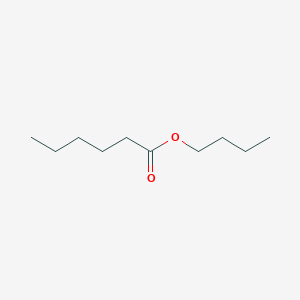![molecular formula C17H17NO4 B146224 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid CAS No. 14440-98-3](/img/structure/B146224.png)
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
Descripción general
Descripción
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is a complex organic compound used for the synthesis of peptides and proteins . This compound is typically used as a coupling agent to activate the carboxyl group on amino acids, thereby aiding in peptide bond formation .
Molecular Structure Analysis
The molecular formula of 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is C17H17NO4 . The InChI code is 1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) .Physical And Chemical Properties Analysis
The molecular weight of 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is 299.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound is a powder and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Cytotoxic Compounds
The compound 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is used in the synthesis of cytotoxic compounds like onchidin, which shows moderate cytotoxic activity. This application is crucial in the development of potential therapeutic agents for cancer treatment .
Proteomics Research
In proteomics research, this compound serves as a building block for peptides and proteins analysis, aiding in the understanding of complex biological processes .
Organic Synthesis
The benzyloxycarbonyl (Boc) group is often used to protect amino functions in organic synthesis, making it a valuable reagent for synthesizing various organic compounds .
Peptide Solid-Phase Synthesis
It is frequently utilized in peptide solid-phase synthesis methods to protect amino groups through carbamate formation, ensuring the stability of the amino groups during the synthesis process .
Amino Group Protection
The compound is part of a broader category of amino protecting groups used in synthetic reactions to protect primary amines, secondary amines, and aromatic nitrogen heterocycles .
Blocking Amino and Carboxyl Groups
Blocking the amino function with the benzyloxycarbonyl group provides additional benefits in peptide synthesis by preventing unwanted side reactions .
Revolutionizing Peptide Chemistry
The introduction of the benzyloxycarbonyl protecting group has revolutionized peptide chemistry, making it a foundational technique in modern peptide synthesis .
Formation of Protected Amino Acids
It reacts with various amino acids to afford protected amino acids, which are essential intermediates in peptide and protein synthesis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary target of 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is Streptopain , a protein produced by the bacterium Streptococcus pyogenes . Streptopain plays a crucial role in the pathogenesis of streptococcal infections, making it a significant target for therapeutic interventions .
Mode of Action
It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its proteolytic activity .
Biochemical Pathways
Given its target, it’s plausible that it impacts the pathways related to the virulence and survival ofStreptococcus pyogenes .
Result of Action
Given its target, it’s likely that the compound could potentially inhibit the virulence ofStreptococcus pyogenes, thereby mitigating the severity of the infection .
Propiedades
IUPAC Name |
3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLWVWXBAHGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314537 | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
14440-98-3, 14477-66-8 | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14440-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC195911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














